molecular formula C9H7ClN2O B1514614 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1514614
M. Wt: 194.62 g/mol
InChI Key: OYQHOLFQTSKZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring The presence of a chloro and methyl group adds to its distinct chemical properties

Preparation Methods

The synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles. The addition of propargylamine to the obtained acetylenes results in the formation of N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .

Chemical Reactions Analysis

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-8(4-13)7-2-6(10)3-11-9(7)12-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQHOLFQTSKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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